Leucrose

Description

RN given refers to all (D)-isome

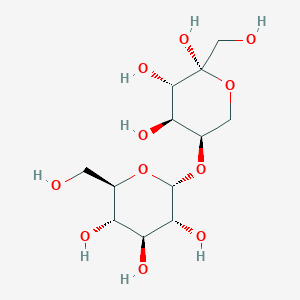

Structure

3D Structure

Properties

CAS No. |

7158-70-5 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 |

InChI Key |

DXALOGXSFLZLLN-WTZPKTTFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D-glucopyranosyl-alpha(1-5)-D-fructopyranose leucrose |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Origin, and Biochemical Significance of Leucrose: A Technical Guide

This technical guide provides an in-depth exploration of leucrose, a sucrose isomer with significant potential in the food and pharmaceutical industries. We will delve into its microbial origin, the enzymatic processes governing its synthesis, and its metabolic fate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its biochemical pathways and production workflows.

Discovery and Origin of this compound

This compound (5-O-α-D-glucopyranosyl-D-fructopyranose) was first identified in 1952 by F.H. Stodola and his colleagues.[1] Its discovery was a serendipitous outcome of research into the enzymatic synthesis of dextran from sucrose using the bacterium Leuconostoc mesenteroides.[1][2][3] Under specific reaction conditions, a small fraction of the sucrose, approximately 3%, was converted into a novel, non-reducing disaccharide composed of glucose and fructose.[1] Stodola aptly named this new sugar "this compound" to honor its microbial origin from Leuconostoc. The precise chemical structure of this compound, featuring an α(1→5) glycosidic bond between the glucose and fructose moieties, was elucidated in 1956.

While initially discovered as a byproduct of microbial fermentation, this compound has since been identified in natural sources such as honey and the pollen of Typha latifolia. The industrial potential of this compound was recognized later, leading to the development of targeted enzymatic production methods. In 1986, a patent was filed by Pfeifer & Langen describing a process for the production of this compound from sucrose and fructose using the enzyme dextransucrase. Today, this compound is commercially produced and investigated for its properties as a non-cariogenic and fully metabolizable sugar substitute.

Physicochemical and Biochemical Properties

This compound is a structural isomer of sucrose, sharing the same chemical formula (C₁₂H₂₂O₁₁) but differing in the linkage between the glucose and fructose units. This structural variance imparts distinct physical and biochemical characteristics to this compound compared to sucrose.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| IUPAC Name | 5-O-α-D-glucopyranosyl-D-fructose | |

| CAS Number | 7158-70-5 | |

| Glycosidic Bond | α(1→5) | |

| Appearance | White solid | |

| Melting Point | 161-163 °C | |

| Solubility | Soluble in water | |

| Sweetness | Approximately half that of sucrose | |

| Cariogenicity | Non-cariogenic | |

| Metabolism | Hydrolyzed by α-glucosidase in the small intestine |

Enzymatic Synthesis of this compound

The primary method for producing this compound is through the enzymatic action of dextransucrase (E.C. 2.4.1.5), a type of glucosyltransferase. This enzyme catalyzes the transfer of a glucosyl unit from a sucrose donor to a fructose acceptor molecule.

Reaction Mechanism

The synthesis of this compound is a transglucosylation reaction. Dextransucrase first cleaves the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. In the presence of a high concentration of fructose, the enzyme then transfers the glucosyl unit to the C5 hydroxyl group of a fructose molecule, forming the α(1→5) linkage characteristic of this compound. This reaction competes with the primary reaction of dextransucrase, which is the polymerization of glucosyl units to form dextran.

Optimization of this compound Production

The yield of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the source of dextransucrase, substrate concentrations, temperature, and pH.

| Parameter | Optimal Condition | Effect on this compound Yield |

| Enzyme Source | Streptococcus mutans dextransucrase (SmDS) often shows higher this compound yield compared to Leuconostoc mesenteroides dextransucrase. | Different enzymes have varying affinities for fructose as an acceptor molecule. |

| Substrate Ratio | High fructose to sucrose ratio. For example, 0.5 M sucrose + 1.0 M fructose. | A high concentration of the fructose acceptor favors the synthesis of this compound over dextran polymerization. |

| Temperature | 30 °C | Balances enzyme activity and stability for optimal yield over time. |

| pH | 6.5 - 7.2 | Maintains the optimal conformation and catalytic activity of the dextransucrase. |

| Reaction Time | Up to 120 hours | Allows for the accumulation of this compound, although the reaction rate may decrease over time. |

With optimized conditions, this compound yields can be significantly increased. For instance, using recombinant dextransucrase from Streptococcus mutans with a substrate mixture of 0.5 M sucrose and 1.0 M fructose at 30 °C for 120 hours, a this compound yield of approximately 24.5% has been reported.

Experimental Protocols

Production and Purification of Dextransucrase

A detailed protocol for the production and purification of dextransucrase is crucial for obtaining a high-purity enzyme for this compound synthesis. The following is a generalized protocol based on common laboratory practices.

-

Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Leuconostoc mesenteroides or a recombinant E. coli expressing dextransucrase) into a production medium. A typical medium contains sucrose as an inducer, yeast extract, peptone, and essential minerals. The culture is incubated at an optimal temperature (e.g., 25 °C) and pH (e.g., 6.5-7.2) for a specified period (e.g., 16-24 hours).

-

Enzyme Harvesting: After incubation, centrifuge the culture to separate the bacterial cells from the supernatant, which contains the extracellular dextransucrase.

-

Enzyme Purification: The crude enzyme in the supernatant can be purified using various chromatographic techniques. A common method involves precipitation with ammonium sulfate followed by gel filtration chromatography (e.g., using Sephadex G-100). The purity of the enzyme can be assessed by SDS-PAGE.

Enzymatic Synthesis and Purification of this compound

-

Reaction Setup: Prepare a reaction mixture containing sucrose and fructose at the desired concentrations in a suitable buffer (e.g., sodium acetate buffer, pH 5.5-6.5).

-

Enzymatic Reaction: Add the purified dextransucrase to the reaction mixture and incubate at the optimal temperature (e.g., 30 °C) with gentle agitation for the desired duration (e.g., 24-120 hours).

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Product Analysis and Purification: The composition of the reaction mixture can be analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This compound can be purified from the reaction mixture, which may contain residual substrates, fructose, and dextran, using chromatographic methods such as gel filtration or ion-exchange chromatography.

Metabolism and Biological Effects of this compound

Digestion and Absorption

In the human digestive system, this compound is hydrolyzed into its constituent monosaccharides, glucose and fructose, by the action of α-glucosidase enzymes located in the brush border of the small intestine. The rate of this hydrolysis is slower than that of sucrose. The released glucose and fructose are then absorbed into the bloodstream.

Effects on Adipogenesis

Recent studies have indicated that this compound may have beneficial effects on lipid metabolism. In vitro studies using 3T3-L1 preadipocyte cells have shown that this compound can inhibit adipogenesis (the formation of fat cells). This effect is mediated by the downregulation of key adipogenic transcription factors and enzymes.

Signaling Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the phosphorylation of key components of this pathway, this compound leads to the reduced expression of downstream targets involved in adipogenesis.

Specifically, this compound treatment has been observed to decrease the mRNA levels of:

-

CCAAT/enhancer-binding protein α (C/EBPα) and Peroxisome proliferator-activated receptor-γ (PPARγ): Master regulators of adipocyte differentiation.

-

Fatty acid synthase (FAS) and Sterol regulatory element-binding protein-1C (SREBP-1C): Key enzymes and transcription factors in lipogenesis (fat synthesis).

Conclusion

This compound, a disaccharide born from microbial synthesis, presents a compelling profile for applications in food science and potentially as a therapeutic agent. Its unique α(1→5) glycosidic bond confers properties such as reduced sweetness, non-cariogenicity, and a slower rate of digestion compared to sucrose. The enzymatic synthesis of this compound using dextransucrase is a well-established process that can be optimized for high yields. Furthermore, emerging research on its ability to modulate key signaling pathways involved in metabolism, such as the PI3K/Akt/mTOR pathway and its subsequent inhibition of adipogenesis, opens up new avenues for its use in functional foods and nutraceuticals. This technical guide provides a foundational understanding of this compound, from its historical discovery to its modern-day biochemical significance, offering valuable insights for researchers and developers in the field.

References

An In-depth Technical Guide to the α-(1→5) Glycosidic Linkage of Leucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [D-glucopyranosyl-α-(1→5)-D-fructopyranose] is a non-cariogenic sucrose isomer with emerging potential as a sugar substitute in the food and pharmaceutical industries. Its unique α-(1→5) glycosidic linkage between glucose and fructose moieties confers distinct biochemical and physiological properties compared to the α-(1→2) linkage of sucrose. This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of this compound, with a particular focus on the enzymatic and analytical methodologies pertinent to its core structural feature. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate further research and development in this area.

Introduction

This compound is a disaccharide naturally found in small quantities in honey and pollen. Unlike sucrose, its structural isomer, this compound is characterized by an α-(1→5) glycosidic bond connecting a glucose molecule to a fructose molecule. This seemingly subtle structural difference has profound implications for its biological activity. Notably, this compound is not readily metabolized by oral bacteria, rendering it non-cariogenic. Furthermore, it is fully metabolizable in the human small intestine, albeit at a slower rate than sucrose, leading to a lower glycemic response.[1][2] These properties make this compound an attractive candidate for use as a functional sweetener and a potential component in drug formulations. This guide delves into the technical aspects of working with this compound, providing detailed methodologies for its synthesis, purification, and analysis, with a focus on the α-(1→5) glycosidic linkage.

Biochemical Properties and Synthesis

The synthesis of this compound is primarily achieved through an enzymatic transglycosylation reaction catalyzed by dextransucrase (EC 2.4.1.5). This enzyme cleaves sucrose and transfers the glucosyl moiety to an acceptor molecule. In the presence of high concentrations of fructose, fructose acts as the acceptor, leading to the formation of the α-(1→5) glycosidic bond of this compound.

Enzymatic Synthesis of this compound

The synthesis of this compound is a competitive reaction with dextran polymerization. The yield of this compound can be optimized by adjusting the ratio of sucrose to fructose and other reaction parameters.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from sucrose and fructose using dextransucrase.

Materials:

-

Dextransucrase from Leuconostoc mesenteroides (e.g., NRRL B-512F)

-

Sucrose

-

Fructose

-

Sodium acetate buffer (50 mM, pH 5.2)

-

Deionized water

Equipment:

-

Bioreactor or temperature-controlled shaker

-

pH meter

-

Analytical balance

-

HPLC system for reaction monitoring

Procedure:

-

Prepare the reaction medium: Dissolve sucrose and fructose in 50 mM sodium acetate buffer (pH 5.2). A typical starting concentration is 0.5 M sucrose and 1.0 M fructose to favor this compound formation over dextran synthesis.

-

Enzyme addition: Add dextransucrase to the reaction mixture. The enzyme concentration should be optimized for the specific enzyme preparation, but a starting point is typically 1-5 U/mL.

-

Incubation: Incubate the reaction mixture at a controlled temperature, for example, 30°C, with gentle agitation for up to 120 hours.

-

Reaction monitoring: Periodically take samples from the reaction mixture and analyze the composition (sucrose, fructose, glucose, this compound, and dextran) using HPLC to determine the optimal reaction time.

-

Enzyme inactivation: Once the desired yield of this compound is achieved, inactivate the enzyme by heating the reaction mixture to 80°C for 15 minutes.

-

Clarification: Centrifuge the reaction mixture to remove any precipitated material. The supernatant contains this compound along with unreacted substrates and byproducts.

Logical Workflow for this compound Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Purification of this compound

The crude reaction mixture from the synthesis contains this compound, unreacted sucrose and fructose, glucose (from sucrose hydrolysis), and dextran. A multi-step purification protocol is required to isolate pure this compound.

Experimental Protocol: Purification of this compound

Objective: To purify this compound from the crude enzymatic reaction mixture.

Materials:

-

Crude this compound solution

-

Ethanol

-

Deionized water

-

Ion-exchange resin (e.g., Dowex 1-X8, acetate form)

-

Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)

-

Elution buffers for chromatography

Equipment:

-

Centrifuge

-

Rotary evaporator

-

Chromatography system (columns, pumps, fraction collector)

-

HPLC system for purity analysis

Procedure:

-

Dextran Removal:

-

Add cold ethanol to the clarified reaction supernatant to a final concentration of 70% (v/v) to precipitate the dextran.

-

Stir the mixture at 4°C for at least 4 hours.

-

Centrifuge at 10,000 x g for 20 minutes to pellet the dextran.

-

Carefully decant and collect the supernatant containing the soluble sugars.

-

-

Removal of Unreacted Monosaccharides and Disaccharides (Ion-Exchange Chromatography):

-

Concentrate the supernatant under reduced pressure using a rotary evaporator.

-

Load the concentrated sample onto a column packed with an anion-exchange resin in the acetate form.

-

Elute the column with deionized water. The negatively charged monosaccharides and sucrose will bind to the resin, while the neutral this compound will elute.

-

Collect fractions and analyze for the presence of this compound using HPLC.

-

-

Final Polishing (Size-Exclusion Chromatography):

-

Pool the this compound-containing fractions from the ion-exchange chromatography and concentrate them.

-

Load the concentrated sample onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water.

-

Elute with deionized water at a low flow rate. This compound will be separated from any remaining higher molecular weight oligosaccharides and lower molecular weight contaminants.

-

Collect fractions and analyze for purity by HPLC.

-

-

Lyophilization:

-

Pool the pure this compound fractions and lyophilize to obtain a white, crystalline powder.

-

Workflow for this compound Purification

Caption: A multi-step workflow for the purification of this compound.

Analysis of the α-(1→5) Glycosidic Linkage

The presence and integrity of the α-(1→5) glycosidic linkage are critical to the identity and function of this compound. This section details the analytical methods for quantifying this compound and studying the enzymatic cleavage of its characteristic bond.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantification of non-chromophoric sugars like this compound.

Experimental Protocol: HPLC-RID Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Sample containing this compound

Equipment:

-

HPLC system equipped with a refractive index detector (RID)

-

Amino-based or ligand-exchange column suitable for sugar analysis (e.g., Aminex HPX-87C)

-

Data acquisition and analysis software

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Standard Curve Preparation:

-

Prepare a stock solution of the this compound standard in the mobile phase.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 10 mg/mL).

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 35°C) and the RID temperature.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the standards and the sample onto the column.

-

Record the chromatograms and integrate the peak areas corresponding to this compound.

-

-

Quantification:

-

Plot a calibration curve of peak area versus concentration for the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Enzymatic Cleavage of the α-(1→5) Glycosidic Linkage

The α-(1→5) glycosidic bond in this compound is susceptible to hydrolysis by α-glucosidases, albeit at a different rate compared to other disaccharides. The kinetics of this cleavage can be studied to understand its digestibility.

Experimental Protocol: Enzymatic Hydrolysis of this compound

Objective: To determine the rate of enzymatic hydrolysis of the α-(1→5) glycosidic linkage in this compound by α-glucosidase.

Materials:

-

Pure this compound

-

α-Glucosidase from a suitable source (e.g., yeast or human intestinal mucosa)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Glucose standard solution

-

Reagents for a glucose quantification assay (e.g., glucose oxidase-peroxidase kit)

Equipment:

-

Temperature-controlled water bath or incubator

-

Spectrophotometer or plate reader

-

Stopwatch

-

Micropipettes

Procedure:

-

Prepare Substrate Solutions: Prepare a series of this compound solutions of different concentrations in the phosphate buffer.

-

Enzyme Solution: Prepare a solution of α-glucosidase in the same buffer. The concentration should be such that the reaction proceeds at a measurable rate.

-

Reaction Initiation:

-

Pre-incubate the substrate solutions at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to each substrate solution. Start the stopwatch immediately.

-

-

Reaction Quenching and Glucose Measurement:

-

At specific time intervals, withdraw an aliquot of the reaction mixture and immediately stop the reaction by, for example, boiling for 5 minutes or adding a chemical quencher.

-

Measure the concentration of glucose produced in each quenched aliquot using a suitable glucose assay.

-

-

Data Analysis:

-

Plot the concentration of glucose produced against time for each initial this compound concentration.

-

Determine the initial reaction velocity (v₀) from the linear portion of each curve.

-

Analyze the relationship between v₀ and the substrate concentration using Michaelis-Menten kinetics to determine the kinetic parameters (Kₘ and Vₘₐₓ).

-

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by α-glucosidase.

Quantitative Data Summary

This section summarizes the key quantitative data related to this compound and its α-(1→5) glycosidic linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Molecular Weight | 342.30 g/mol |

| Glycosidic Linkage | α-(1→5) |

| Appearance | White crystalline powder |

| Sweetness (relative to sucrose) | ~50% |

Table 2: Comparative Enzymatic Cleavage Rates

| Substrate | Relative Cleavage Rate by Human Digestive Carbohydrases |

| Maltose | 100% |

| Sucrose | 63%[1] |

| This compound | 31% [1] |

Cellular Metabolism

The digestion of this compound begins in the small intestine where it is hydrolyzed by brush border α-glucosidases into glucose and fructose. These monosaccharides are then absorbed by the enterocytes. Glucose is transported into the cells via the sodium-glucose cotransporter 1 (SGLT1), while fructose is absorbed through the glucose transporter 5 (GLUT5). Both monosaccharides are then transported out of the enterocytes into the bloodstream via the glucose transporter 2 (GLUT2). The slower rate of hydrolysis of the α-(1→5) linkage compared to the α-(1→2) linkage of sucrose results in a more gradual release and absorption of glucose and fructose, leading to a lower and more sustained blood glucose response.

Diagram of this compound Digestion and Absorption

Caption: Digestion and absorption of this compound in the small intestine.

Conclusion

The α-(1→5) glycosidic linkage in this compound is the defining feature that imparts its unique and beneficial properties as a sugar substitute. Understanding the synthesis, purification, and analytical characterization of this disaccharide is crucial for its application in various industries. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore and utilize the potential of this compound. Future research should focus on optimizing the enzymatic synthesis for higher yields, developing more efficient purification strategies, and further elucidating the long-term metabolic effects of this compound consumption.

References

A Technical Guide to the Physical and Chemical Properties of Leucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [D-glucopyranosyl-α-(1→5)-D-fructopyranose] is a non-cariogenic disaccharide and a structural isomer of sucrose.[1][2] Naturally occurring in trace amounts in pollen and honey, it is commercially produced via an enzymatic transglycosylation reaction catalyzed by dextransucrase from sucrose.[1][2][3] Its unique α-(1→5) glycosidic linkage confers distinct physical and chemical properties compared to sucrose, including its status as a reducing sugar and its resistance to acid hydrolysis. These characteristics make this compound a subject of significant interest as a sugar substitute in the food and pharmaceutical industries, with potential applications in managing metabolic health. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes.

Chemical Identity and Structure

This compound, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a ketodisaccharide. Unlike sucrose, which possesses an α-(1→2)-glycosidic bond, this compound is characterized by an α-(1→5) linkage between the glucose and fructose moieties. This structural difference is fundamental to its chemical behavior.

Key Identifiers:

-

CAS Number: 7158-70-5

-

Molecular Formula: C₁₂H₂₂O₁₁

-

Molecular Weight: 342.30 g/mol

Physical Properties

This compound is a white, crystalline solid that typically crystallizes as a monohydrate. Its key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 156-158 °C | |

| Specific Optical Rotation | -7.5° | |

| Solubility (in water) | 64% (w/v) at 30°C | |

| Water of Crystallization | 4.5% (as monohydrate) | |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 783.2 ± 60.0 °C | |

| Caloric Value | 17 kJ/g |

Chemical Properties

The chemical nature of this compound is largely defined by its unique glycosidic bond and the presence of a free anomeric carbon on the fructose unit.

Table 2: Chemical and Biochemical Properties of this compound

| Property | Description | Source(s) |

| Reducing Sugar | Yes. The free ketone group on the fructose moiety allows it to act as a reducing agent. This is a key distinction from the non-reducing sucrose. | |

| Acid Hydrolysis | Exhibits considerable resistance to acid hydrolysis compared to sucrose due to the stable α-(1→5) linkage. | |

| Enzymatic Hydrolysis | It is a substrate for α-glucosidase and is efficiently hydrolyzed in the human small intestine to glucose and fructose. | |

| Cariogenicity | Considered non-cariogenic. It is not readily fermented into harmful organic acids by the microbial flora of the oral cavity and does not contribute to dental plaque formation. | |

| Sweetening Power | 40-50% relative to sucrose, depending on concentration and temperature. |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This compound is produced by the enzymatic transglycosylation of sucrose, catalyzed by dextransucrase (α-(1-6)-glycosyl transferase) from Leuconostoc mesenteroides. In this reaction, the enzyme cleaves the glycosidic bond of sucrose and transfers the glucose moiety to a fructose acceptor molecule.

Materials:

-

Dextransucrase enzyme solution (from L. mesenteroides culture)

-

Sucrose

-

Fructose

-

Appropriate buffer solution (e.g., citrate or phosphate buffer)

-

Stirred-tank bioreactor

Protocol:

-

Enzyme Preparation: Culture Leuconostoc mesenteroides (e.g., strain B-512F) in a sucrose-containing medium. After sufficient growth, remove the bacterial cells by centrifugation to obtain the extracellular dextransucrase enzyme solution.

-

Reaction Setup: Prepare an aqueous solution containing fructose. A typical molar ratio to maximize this compound yield is 1:2 (sucrose:fructose). A patent for the process specifies using at least 100 mmoles of fructose per 1,000 International Units (I.U.) of enzyme.

-

Parameter Optimization: Adjust the reaction mixture to the optimal pH range of 4.5 to 8.0 and maintain the temperature between 265 K to 310 K (-8 °C to 37 °C).

-

Transglycosylation Reaction: Add the sucrose solution to the fructose-enzyme mixture. The addition is often performed gradually over an extended period (e.g., up to 70 hours) to maximize the conversion rate, which can reach 85-95% of the initial sucrose.

-

Reaction Termination: The reaction is stopped when the desired conversion is achieved, typically monitored by analyzing the sugar composition via HPLC.

Caption: Enzymatic synthesis and purification workflow for this compound.

Purification by Column Chromatography

Following synthesis, this compound is separated from byproducts like dextrans, residual fructose, and glucose using column chromatography.

Materials:

-

Glass chromatography column

-

Stationary Phase: Silica gel (60–120 mesh size is common)

-

Mobile Phase (Eluent): A solvent system capable of separating sugars, often a gradient of acetonitrile and water.

-

Fraction collector

Protocol:

-

Column Packing (Wet Method): Create a slurry of silica gel in the initial mobile phase. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Add a thin layer of sand on top to protect the silica bed.

-

Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the mobile phase. Carefully apply the concentrated sample to the top of the column.

-

Elution: Begin passing the mobile phase through the column, either by gravity or under low pressure (flash chromatography). The compounds will separate based on their polarity; less polar compounds typically elute first.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing pure this compound. Combine the pure fractions and remove the solvent by evaporation to yield crystalline this compound.

Analysis of Purity and Properties

4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for determining the purity of this compound and quantifying it in mixtures.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Column: Amine-based columns (e.g., NH₂) or amide columns (e.g., XBridge BEH Amide) are commonly used for carbohydrate analysis.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For example, a mobile phase of 82:18 (acetonitrile:water) can be effective.

-

Detector: A Refractive Index (RI) detector is standard for sugar analysis. An Evaporative Light Scattering Detector (ELSD) can be used for higher sensitivity.

-

Column Temperature: Maintained at a constant temperature, e.g., 35-40°C, to ensure reproducible retention times.

Protocol:

-

Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase or ultrapure water.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or ultrapure water. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

Injection: Inject the prepared standards and samples onto the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Caption: General workflow for the quantitative analysis of this compound by HPLC.

4.3.2. Determination of Optical Rotation

Optical rotation is a key physical constant for chiral molecules like this compound and is used to confirm its identity and purity.

Instrumentation:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (typically 1 decimeter in length)

-

Constant temperature water bath (e.g., 20°C)

Protocol:

-

Zeroing: Fill the polarimeter cell with the solvent (e.g., distilled water) and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions.

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c), measured in g/100 mL.

-

Measurement: Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/100 mL

-

4.3.3. Assay for Reducing Sugar Property (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method confirms the reducing nature of this compound. In an alkaline solution, the DNS is reduced by the sugar, resulting in a color change from yellow to reddish-brown, which can be quantified spectrophotometrically.

Materials:

-

DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate (Rochelle salt), and 20 mL of 2N NaOH in water and bring the final volume to 100 mL.

-

Spectrophotometer

-

Water bath

Protocol:

-

Reaction: To 1 mL of the this compound sample solution, add 1 mL of DNS reagent.

-

Heating: Heat the mixture in a boiling water bath for 5-15 minutes. A color change to orange or reddish-brown indicates the presence of a reducing sugar.

-

Cooling & Dilution: Cool the tubes to room temperature. Add a specific volume of distilled water (e.g., 3 mL) to each tube to stop the reaction and dilute the sample.

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 540 nm. The intensity of the color is proportional to the concentration of the reducing sugar. A calibration curve can be created using a standard reducing sugar like glucose.

References

A Technical Guide to the Solubility and Stability of Leucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a structural isomer of sucrose with the chemical formula C₁₂H₂₂O₁₁, is a disaccharide of increasing interest in the food and pharmaceutical industries. Comprised of α-1,5-linked glucose and fructose units, its properties differ significantly from those of sucrose. This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research, drug development, and food formulation. The document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of relevant biochemical pathways and workflows.

Solubility of this compound

The solubility of a compound is a fundamental property influencing its bioavailability, formulation, and processing. This compound is known to be soluble in aqueous solutions and some polar organic solvents.

Solubility in Aqueous Systems

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 30 | 64[1][2] |

Note: Comprehensive data on the solubility of this compound in water at a wider range of temperatures is not extensively documented. For comparison, the solubility of sucrose in water increases significantly with temperature, from approximately 200 g/100 mL at 20°C to 280 g/100 g of water at 80°C[1]. It is reasonable to assume that this compound solubility also increases with temperature.

Solubility in Organic Solvents

This compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO)[3]. Quantitative data on its solubility in other common organic solvents like ethanol and methanol is scarce. Generally, the solubility of sugars in alcohols is limited. For instance, sucrose is only slightly soluble in ethanol[4]. Given the structural similarities, it is anticipated that this compound would also exhibit low solubility in less polar organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Expected to be slightly soluble |

| Methanol | Expected to be slightly soluble |

Experimental Protocol for Determining this compound Solubility

A reliable method for determining the solubility of this compound involves the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Refractometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Sample Preparation: Prepare a series of vials containing a fixed volume of the solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the solvent to equilibrate for at least 30 minutes.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibrium: Tightly cap the vials and allow them to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution using a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered saturated solution with the solvent. Determine the concentration of this compound in the diluted solution using a calibrated refractometer or an HPLC method with a refractive index detector (RID).

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

-

Repeat: Repeat the experiment at different temperatures to construct a solubility curve.

Stability of this compound

The stability of this compound under various conditions is crucial for determining its shelf-life and suitability in different applications. Key factors affecting its stability include pH, temperature, and water activity.

pH Stability

This compound is relatively stable over a wide pH range. Its α(1→5) glycosidic bond is reported to have considerable resistance to acid hydrolysis compared to the α(1→2) bond in sucrose. The optimal pH range for the enzymatic synthesis of this compound is between 4.5 and 8.0, suggesting good stability in this range.

Table 3: pH Stability Profile of this compound

| pH Range | Stability | Notes |

| < 4.5 | Gradual hydrolysis | The rate of acid-catalyzed hydrolysis increases with decreasing pH and increasing temperature. |

| 4.5 - 8.0 | High | Optimal range for its enzymatic synthesis, indicating good stability. |

| > 8.0 | Susceptible to alkaline degradation | At high pH and elevated temperatures, degradation can occur, although specific kinetic data for this compound is limited. |

Thermal Stability

This compound is stable at moderate temperatures. The optimal temperature for its enzymatic synthesis is between -8°C and 37°C. At elevated temperatures, like other sugars, this compound can undergo caramelization and the Maillard reaction in the presence of amino acids.

Table 4: Thermal Stability Profile of this compound

| Temperature Range | Stability | Degradation Pathways |

| -20°C to 40°C | High | Minimal degradation expected. |

| 40°C to 100°C | Moderate | Potential for slow hydrolysis, especially at non-neutral pH. |

| > 100°C | Low | Caramelization (in the absence of amino compounds) and Maillard reaction (in the presence of amino compounds) can occur, leading to browning and flavor development. |

Note: Specific kinetic data for the thermal degradation of this compound, such as degradation rate constants and activation energies, are not widely available. Studies on sucrose show that its thermal degradation begins with hydrolysis into glucose and fructose, which are then further degraded. A similar pathway is expected for this compound.

Storage and Handling

For long-term storage, this compound should be kept in a dry environment, as it is expected to be hygroscopic, similar to other disaccharides.

Table 5: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 10°C - 25°C | To minimize thermal degradation. |

| Atmosphere | Dry, under an inert gas (e.g., Nitrogen) | To prevent moisture uptake and oxidative degradation. |

| Light | Protect from light | To prevent potential photodegradation. |

Experimental Protocol for Assessing this compound Stability

A stability-indicating HPLC method is a robust approach to quantify the degradation of this compound over time under various stress conditions.

Objective: To evaluate the stability of this compound under specific pH, temperature, and humidity conditions.

Materials:

-

This compound (high purity)

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

High-purity water

-

Temperature- and humidity-controlled stability chambers

-

HPLC system with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD)

-

A suitable HPLC column for carbohydrate analysis (e.g., an amino-based column)

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the different pH buffers. For solid-state stability, weigh known amounts of this compound into vials.

-

Stress Conditions:

-

pH Stability: Store the buffered solutions at a constant temperature (e.g., 40°C or 60°C).

-

Thermal Stability: Store the solid samples and aqueous solutions at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Hygroscopicity: Store solid samples in chambers with controlled relative humidity (e.g., 25°C/60% RH, 40°C/75% RH).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.

-

Injection: Inject a fixed volume of the sample (or a solution of the solid sample) into the HPLC system.

-

Detection: Monitor the elution of this compound and any degradation products using the RID or ELSD.

-

-

Quantification: Create a calibration curve with standard solutions of this compound. Quantify the amount of this compound remaining in the stressed samples at each time point by comparing their peak areas to the calibration curve.

-

Data Analysis: Plot the percentage of this compound remaining versus time for each condition. From this data, degradation kinetics (e.g., first-order rate constants) can be determined.

Visualizations

Enzymatic Synthesis of this compound

The industrial production of this compound is primarily achieved through an enzymatic process involving dextransucrase from Leuconostoc mesenteroides. This enzyme catalyzes the transfer of the glucosyl moiety from sucrose to a fructose acceptor molecule.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Sugar Solubility - Evelyn J. Boettcher [evelynboettcher.com]

- 4. Investigation of thermal decomposition as the kinetic process that causes the loss of crystalline structure in sucrose using a chemical analysis approach (part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Leucrose in Apian Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a sucrose isomer with an α-(1→5) glycosidic bond, is a naturally occurring disaccharide found in honey and pollen. While typically present in trace amounts, its unique structural properties and slower enzymatic hydrolysis compared to sucrose have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in honey and pollen, details relevant analytical methodologies, and explores its potential biosynthetic origins within nectar. Due to the limited specific quantitative data for this compound, this guide presents data on the general sugar composition of honey and pollen to provide context for its presence and outlines analytical frameworks adaptable for its specific quantification.

Introduction

Honey, a complex natural sweet substance produced by honeybees from the nectar of flowers, is primarily composed of the monosaccharides fructose and glucose. It also contains a diverse array of other sugars, including disaccharides like sucrose, maltose, and their isomers.[1][2] Similarly, pollen, the male gametophyte of flowering plants and a primary food source for bees, contains various sugars that serve as a crucial energy source.[3] Among the lesser-known of these sugars is this compound [D-glucopyranosyl-α-(1→5)-D-fructopyranose], a structural isomer of sucrose.

The distinct α-(1→5) linkage in this compound, in contrast to the α-(1→2) bond in sucrose, confers different physicochemical and biological properties. Notably, this compound is hydrolyzed more slowly by mammalian enzymes, leading to a lower glycemic response. While its presence in honey and pollen is acknowledged, detailed quantitative data remains scarce in scientific literature. This guide aims to consolidate the available information, provide detailed experimental protocols for the analysis of sugars in these matrices, and present logical workflows and potential biosynthetic pathways relevant to the study of this compound.

Quantitative Data on Sugar Composition of Honey and Pollen

Specific quantitative data for this compound in honey and pollen is not widely reported in existing literature. It is often included within the broader category of "other oligosaccharides." The tables below summarize the typical sugar composition of honey and pollen, providing a context for the environment in which this compound is found. It is anticipated that this compound constitutes a minor fraction of the "other carbohydrates" or is present at concentrations below the limit of quantification of standard analytical methods focused on major sugars.

Table 1: General Sugar Composition of Honey

| Sugar Component | Concentration Range ( g/100g ) | Notes |

| Fructose | 36 - 50 | The primary monosaccharide in most honey types.[1] |

| Glucose | 28 - 36 | The second most abundant monosaccharide.[1] |

| Sucrose | 0.8 - 5 | Varies depending on floral source and honey maturity. |

| Other Carbohydrates | >1 | Includes various disaccharides and oligosaccharides. This compound would be in this fraction. |

Table 2: General Sugar Composition of Bee Pollen

| Sugar Component | Concentration Range (g/kg) | Notes |

| Fructose | 155.3 - 334.8 | A major monosaccharide in unifloral bee pollen. |

| Glucose | 135.9 - 276.9 | Another significant monosaccharide component. |

| Sucrose | Varies Significantly | Can range from low to high concentrations depending on the botanical origin. |

| Total Sugars | 347.1 - 635.3 | The overall sugar content is highly dependent on the plant species. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection for Sugar Analysis

This method is suitable for the simultaneous quantification of major sugars and can be optimized for the detection of minor components like this compound.

3.1.1. Principle

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sugars, an amino- or ligand-exchange-based column is often used. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a universal detection method for non-chromophoric compounds like sugars.

3.1.2. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

This compound analytical standard (>99% purity)

-

Fructose, glucose, and sucrose analytical standards

-

0.45 µm syringe filters (nylon or PTFE)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

3.1.3. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index (RI) detector.

-

Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.1.4. Sample Preparation

-

Honey: Accurately weigh approximately 1.0 g of honey into a 50 mL volumetric flask. Dissolve in ultrapure water and make up to volume. For trace analysis, a higher concentration may be prepared.

-

Pollen: Accurately weigh approximately 0.5 g of ground pollen into a 15 mL centrifuge tube. Add 10 mL of a water:acetonitrile (20:80 v/v) solution. Vortex vigorously for 2 minutes and then sonicate for 30 minutes in a water bath. Centrifuge at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant (for pollen) or the diluted honey solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.5. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

RI Detector Temperature: 35 °C.

-

Run Time: Approximately 20 minutes (adjust as needed for separation).

3.1.6. Calibration

Prepare a series of standard solutions of this compound, fructose, glucose, and sucrose in the mobile phase at concentrations ranging from 0.1 to 10 mg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration for each sugar.

3.1.7. Quantification

Inject the prepared sample solution. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Sugar Analysis

The following diagram illustrates a general workflow for the quantitative analysis of sugars in honey and pollen.

Simplified Putative Biosynthetic Pathway of Nectar Sugars

The biosynthesis of this compound in nectar is not well-elucidated. It is hypothesized to be formed through the enzymatic activity of sucrases or transferases acting on sucrose. The following diagram illustrates a simplified pathway of sucrose metabolism in nectaries, which could potentially lead to the formation of this compound. The key step for this compound formation would be the transfer of the glucosyl moiety from sucrose to the C5 hydroxyl group of a fructose molecule, a reaction that could be catalyzed by a glucansucrase-type enzyme.

Conclusion and Future Directions

This compound is a naturally occurring sucrose isomer present in honey and pollen, though its concentration is generally low. The lack of extensive quantitative data highlights a gap in the current understanding of the detailed chemical composition of these complex natural products. The adaptable HPLC methodology presented in this guide provides a framework for researchers to develop and validate specific methods for this compound quantification. Future research should focus on the systematic screening of a wide variety of honey and pollen types to establish the concentration range of this compound and to explore the enzymatic pathways responsible for its synthesis in nectar. A deeper understanding of the occurrence and biosynthesis of this compound could have implications for food science, nutrition, and drug development, particularly in the context of developing novel sweeteners with modified physiological effects.

References

The Enzymatic Path to Leucrose: A Technical Guide to Synthesis from Sucrose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucrose, a non-cariogenic sucrose isomer with the chemical structure α-D-glucopyranosyl-(1→5)-D-fructopyranose, is gaining significant attention as a potential sugar substitute in the food and pharmaceutical industries.[1][2] Its synthesis is efficiently achieved through enzymatic transglycosylation from the readily available and inexpensive substrate, sucrose. This technical guide provides a comprehensive overview of the core methodologies for the enzymatic synthesis of this compound, focusing on the enzymes involved, detailed experimental protocols, and quantitative data to support process optimization.

Core Principles of this compound Synthesis

The enzymatic conversion of sucrose to this compound is primarily catalyzed by a class of enzymes known as glucansucrases (EC 2.4.1.5), which belong to the glycoside hydrolase family 70 (GH70).[3][4] These enzymes, such as dextransucrase and alternansucrase, cleave the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate.[3] This intermediate can then transfer the glucosyl moiety to an acceptor molecule. In the synthesis of this compound, fructose, which is either released from sucrose or added externally, acts as the acceptor.

The primary reaction pathway can be summarized as follows:

-

Enzyme-Sucrose Binding: The glucansucrase enzyme binds to a sucrose molecule at its active site.

-

Glycosidic Bond Cleavage: The α-1,2 glycosidic bond in sucrose is cleaved, releasing fructose. A covalent β-glucosyl-enzyme intermediate is formed.

-

Glucosyl Transfer: The glucosyl moiety is transferred from the enzyme to the C5 hydroxyl group of a fructose molecule (the acceptor), forming the α-1,5 glycosidic bond characteristic of this compound.

A competing reaction is the polymerization of the glucosyl units to form high-molecular-weight glucans, such as dextran. The yield of this compound versus glucan is highly dependent on reaction conditions, particularly the concentrations of sucrose and fructose. High fructose concentrations favor the acceptor reaction, leading to higher this compound yields.

Key Enzymes in this compound Synthesis

Several microbial glucansucrases have been identified and utilized for this compound production. The most prominent among these are:

-

Dextransucrase: Produced by various species of Leuconostoc, particularly Leuconostoc mesenteroides. Dextransucrases primarily synthesize α-1,6 linked dextrans but are efficient catalysts for this compound formation in the presence of fructose.

-

Alternansucrase: Produced by Leuconostoc mesenteroides NRRL B-1355, this enzyme synthesizes a glucan with alternating α-1,6 and α-1,3 linkages. Alternansucrase is also capable of producing this compound and has been noted for its ability to further transfer glucosyl units to this compound, forming novel oligosaccharides.

-

Sucrose Phosphorylase (EC 2.4.1.7): While not a glucansucrase, sucrose phosphorylase can also be used in a multi-step process for synthesizing various oligosaccharides and could potentially be adapted for this compound synthesis, although this is less common for direct this compound production.

Quantitative Data on this compound Synthesis

The efficiency of enzymatic this compound synthesis is influenced by several factors, including the choice of enzyme, substrate concentrations, temperature, and pH. The following tables summarize key quantitative data from various studies.

| Enzyme Source | Sucrose (M) | Fructose (M) | Temperature (°C) | pH | This compound Yield (%) | Reference |

| Streptococcus mutans Dextransucrase | 0.5 | 1.0 | 30 | - | ~24.5 | |

| Streptococcus mutans Dextransucrase | 0.5 | - | - | - | 13.0 | |

| Immobilized L. mesenteroides Dextransucrase | 100 g/L | 400 g/L | - | - | 74 g/L (product concentration) | |

| α-(1-6)-glucosyl transferase | - | >100 mmoles per 1,000 I.U. of enzyme | 265-310 K (-8 to 37 °C) | 4.5-8.0 | >50 (purity) | |

| Immobilized Dextransucrase | - | - | >40 | 4.0-6.5 | ~74 (conversion of sucrose) |

| Enzyme | Km (mM) | kcat (s-1) | Reference |

| Free Dextransucrase | 13.1 | 640 | |

| Immobilized Dextransucrase | 18.1 | 450 | |

| Leuconostoc citreum ABK-1 Alternansucrase | 32.2 ± 3.2 | 290 ± 12 |

Experimental Protocols

This section provides a synthesized, step-by-step methodology for the enzymatic production and purification of this compound based on common practices reported in the literature.

Enzyme Production and Purification

Objective: To produce and purify dextransucrase from Leuconostoc mesenteroides.

Materials:

-

Leuconostoc mesenteroides NRRL B-512F constitutive mutant strain

-

Growth medium (e.g., sucrose-free medium for constitutive mutants)

-

Ultrafiltration system

-

Dextran-based affinity chromatography resin (e.g., Sephadex G-200)

-

Buffer solutions (e.g., sodium acetate buffer, pH 5.2-5.5)

Protocol:

-

Fermentation: Culture the Leuconostoc mesenteroides strain in a suitable fermenter with a sucrose-free medium to produce dextransucrase. Using a constitutive mutant avoids the presence of dextran in the culture broth, simplifying purification.

-

Cell Removal: After fermentation, remove the bacterial cells from the culture broth by centrifugation or microfiltration.

-

Enzyme Concentration: Concentrate the cell-free supernatant containing the dextransucrase using an ultrafiltration system.

-

Affinity Chromatography: Purify the concentrated enzyme solution using an affinity chromatography column packed with a dextran-based resin like Sephadex G-200. The dextransucrase will bind to the dextran matrix.

-

Elution: Elute the bound enzyme from the column using a suitable buffer, collecting the fractions containing dextransucrase activity.

-

Activity Assay: Determine the activity of the purified enzyme. One unit of dextransucrase activity is typically defined as the amount of enzyme that releases 1 µmol of fructose per minute from sucrose.

Enzyme Immobilization (Optional but Recommended for Continuous Processes)

Objective: To immobilize the purified dextransucrase for enhanced stability and reusability.

Materials:

-

Purified dextransucrase

-

Immobilization support (e.g., Sephadex G-200, alginate beads, amino-porous silica)

-

Cross-linking agent (if required, e.g., glutaraldehyde)

Protocol:

-

Support Preparation: Prepare the chosen support material according to the manufacturer's instructions.

-

Immobilization:

-

Affinity Immobilization: For dextran-based supports like Sephadex G-200, simply incubate the purified enzyme with the support material to allow for affinity binding.

-

Entrapment: For alginate immobilization, mix the enzyme solution with a sodium alginate solution and extrude droplets into a calcium chloride solution to form beads, entrapping the enzyme.

-

Covalent Bonding: For supports like amino-porous silica, activate the support with glutaraldehyde and then incubate with the enzyme solution to form covalent bonds.

-

-

Washing: Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.

-

Activity and Stability Assessment: Determine the activity of the immobilized enzyme and assess its stability under various pH and temperature conditions. Immobilized dextransucrase has shown improved stability over a pH range of 4.0 to 6.5 and at temperatures above 40°C.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from sucrose and fructose using the prepared enzyme.

Materials:

-

Purified or immobilized dextransucrase

-

Sucrose

-

Fructose

-

Reaction buffer (e.g., sodium acetate buffer, pH 5.2-5.5)

-

Bioreactor (batch or continuous)

Protocol:

-

Substrate Preparation: Prepare a reaction mixture containing sucrose and fructose in the desired ratio in the reaction buffer. A high fructose-to-sucrose ratio is generally preferred to maximize this compound yield. For example, a substrate mixture of 0.5 M sucrose and 1.0 M fructose has been shown to be effective.

-

Enzymatic Reaction:

-

Batch Reactor: Add the purified or immobilized enzyme to the substrate solution and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress over time (e.g., 24-120 hours) by taking samples for analysis.

-

Continuous Reactor: For immobilized enzyme, pack it into a column and continuously feed the substrate solution through the column at a controlled flow rate.

-

-

Reaction Termination: Once the desired conversion is achieved, terminate the reaction. For soluble enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, simply separate the enzyme from the reaction mixture.

-

Product Analysis: Analyze the composition of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentrations of this compound, fructose, glucose, and any remaining sucrose.

Purification of this compound

Objective: To purify this compound from the final reaction mixture.

Materials:

-

Reaction mixture containing this compound

-

Chromatography system

-

Cation exchange resin (e.g., polystyrene sulfonate in the calcium form)

-

Activated carbon (for decolorization, if necessary)

Protocol:

-

Removal of Byproducts: The primary byproducts are dextrans and iso-malto-oligosaccharides. These can be at least partially separated.

-

Chromatographic Separation: The most effective method for purifying this compound is chromatography using a cation exchange resin in the calcium form. This method allows for the separation of this compound from fructose and other oligosaccharides.

-

Fructose Recycling: The separated fructose can be recycled back into the synthesis process, improving the overall economy of the production.

-

Decolorization and Concentration: If necessary, the purified this compound solution can be treated with activated carbon to remove any color impurities. The final solution is then concentrated and can be crystallized or spray-dried to obtain pure this compound powder. A purity of at least 98% can be achieved through these methods.

Visualizing the Process

To better illustrate the concepts described, the following diagrams, generated using the DOT language, depict the enzymatic reaction pathway and a general experimental workflow.

Caption: Enzymatic pathway for this compound synthesis from sucrose.

References

- 1. Nutritional assessment in humans and rats of this compound [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cariological assessment of this compound [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]

- 4. mdpi.com [mdpi.com]

The Enzymatic Synthesis of Leucrose by Leuconostoc mesenteroides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose], a non-cariogenic sucrose isomer, presents significant potential in the pharmaceutical and food industries as a sugar substitute. Its synthesis is efficiently catalyzed by the enzyme dextransucrase (E.C. 2.4.1.5), produced by the lactic acid bacterium Leuconostoc mesenteroides. This technical guide provides an in-depth overview of the core principles and methodologies for the production of this compound. It details the biochemical pathways, experimental protocols for enzyme production and this compound synthesis, and methods for purification and quantification. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Leuconostoc mesenteroides is a gram-positive bacterium well-known for its ability to produce dextransucrase, an extracellular glycosyltransferase.[1] This enzyme primarily catalyzes the hydrolysis of sucrose into glucose and fructose, followed by the polymerization of the glucose moieties to form dextran, a high-molecular-weight polysaccharide.[2][3] However, under specific reaction conditions, dextransucrase can be directed to favor a transfructosylation reaction, where the glucosyl group from sucrose is transferred to an acceptor molecule. When fructose acts as the acceptor, the resulting disaccharide is this compound.[4] This "acceptor reaction" is a key strategy for maximizing this compound yield while minimizing the concurrent production of dextran.[4]

Biochemical Pathway of this compound Synthesis

The synthesis of this compound by dextransucrase is a two-step enzymatic process. Initially, the enzyme cleaves the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate and releasing fructose. In the subsequent step, the glucosyl moiety is transferred to an acceptor molecule. In the context of this compound production, a fructose molecule acts as the acceptor. The C5 hydroxyl group of the fructose molecule nucleophilically attacks the anomeric carbon of the enzyme-bound glucose, forming an α-(1→5) glycosidic bond and resulting in the formation of this compound.

Factors Influencing this compound Production

The efficiency of this compound synthesis is a competitive process against dextran polymerization. Several key factors can be manipulated to favor the acceptor reaction and maximize the yield of this compound.

-

Fructose Concentration: A high concentration of fructose in the reaction mixture is the most critical factor for promoting this compound synthesis. Fructose acts as a competitive acceptor for the glucosyl-enzyme intermediate, thereby inhibiting the polymerization of glucose into dextran.

-

Sucrose Concentration: While sucrose is the essential glucosyl donor, excessively high concentrations can lead to increased dextran formation. Maintaining an optimal sucrose-to-fructose ratio is crucial.

-

Enzyme Concentration: The concentration of dextransucrase influences the overall reaction rate.

-

Temperature: The optimal temperature for this compound synthesis is generally between 25°C and 35°C.

-

pH: Dextransucrase activity is pH-dependent, with an optimal range typically between 5.0 and 6.0 for this compound production.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the specific strain of Leuconostoc mesenteroides and the precise reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Yield under Varying Sucrose and Fructose Concentrations

| L. mesenteroides Strain | Sucrose (g/L) | Fructose (g/L) | Temperature (°C) | pH | This compound Yield (%) | Reference |

| NRRL B-512F | 450 | 100 | RT | 5.2 | 40.0 | |

| Not Specified | - | High | - | - | High |

Table 2: Optimal Conditions for Dextransucrase Production and Activity

| L. mesenteroides Strain | Parameter | Optimal Value | Reference |

| NRRL B-512F | Dextran/Fructose Production Temp. | 35°C | |

| NRRL B-512F | Dextran/Fructose Production pH | 5.5 | |

| CMG713 | Dextransucrase Production Temp. | 30°C | |

| CMG713 | Dextransucrase Activity pH | 5.5 | |

| FR52 | Growth Temperature | 20-25°C | |

| FR52 | Growth pH | 5.0-5.5 |

Experimental Protocols

Production and Purification of Dextransucrase from Leuconostoc mesenteroides

1. Cultivation of L. mesenteroides

-

Inoculum Preparation: Inoculate a loopful of L. mesenteroides from a stock culture into a test tube containing 10 mL of sterile Mineral Salt Medium (MSM) or MRS broth supplemented with sucrose. Incubate at 25-30°C for 20-24 hours.

-

Enzyme Production: Transfer the inoculum (1% v/v) to a larger volume (e.g., 1 L) of the same medium and incubate under the same conditions for 18-24 hours.

-

Cell Harvesting: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Crude Enzyme Collection: The cell-free supernatant contains the extracellular dextransucrase.

2. Purification of Dextransucrase

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while stirring at 4°C. Allow the protein to precipitate for several hours or overnight.

-

Centrifugation: Collect the precipitated protein by centrifugation at 13,000 x g for 30 minutes at 4°C.

-

Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) and dialyze against the same buffer to remove excess ammonium sulfate.

-

Chromatography: Further purify the enzyme using column chromatography techniques such as gel filtration (e.g., Sephadex G-100) or ion-exchange chromatography (e.g., DEAE-cellulose).

Enzymatic Synthesis of this compound

-

Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose and a high concentration of fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2-5.5). A typical starting ratio could be 1:1 or 1:2 (sucrose:fructose, w/w).

-

Enzyme Addition: Add the purified dextransucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for a predetermined period (e.g., 8-24 hours). Monitor the reaction progress by analyzing samples periodically for this compound, sucrose, glucose, and fructose concentrations.

-

Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture to 80-90°C for 10-15 minutes.

Purification of this compound

-

Removal of Dextran: If dextran is formed as a byproduct, it can be precipitated by adding ethanol to the reaction mixture (typically 2-3 volumes). Centrifuge to remove the precipitated dextran.

-

Chromatographic Separation: this compound can be purified from the remaining sugars (fructose, glucose, and residual sucrose) using column chromatography.

-

Adsorbent: Activated carbon or a suitable ion-exchange resin can be used.

-

Elution: A stepwise or gradient elution with increasing concentrations of ethanol in water is commonly employed to separate the different sugars.

-

Fraction Collection: Collect fractions and analyze them for this compound content. Pool the fractions containing pure this compound.

-

-

Concentration and Crystallization: Concentrate the pooled fractions under reduced pressure and crystallize the this compound from a suitable solvent system (e.g., aqueous ethanol).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound and other sugars in the reaction mixture.

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is typically used.

-

Column: An amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for sugar analysis.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 35-40°C) is important for reproducible results.

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure this compound.

Conclusion

The enzymatic production of this compound using dextransucrase from Leuconostoc mesenteroides offers a promising and sustainable alternative to chemical synthesis. By carefully controlling the reaction parameters, particularly the fructose concentration, the enzymatic activity can be shifted from dextran polymerization to the highly specific synthesis of this compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to optimize this compound production for various applications in the pharmaceutical and food industries. Further research focusing on strain improvement and enzyme engineering could lead to even more efficient and cost-effective this compound manufacturing processes.

References

- 1. Effective production of lactosucrose using β‐fructofuranosidase and glucose oxidase co‐immobilized by sol–gel encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. WO2015130883A1 - Enzymatic hydrolysis of disaccharides and oligosaccharides using alpha-glucosidase enzymes - Google Patents [patents.google.com]

- 4. Purification, Characterization and N-terminal Protein Sequencing of the Enzyme Dextransucrase Produced by Leuconostoc mesenteroides – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to Leucrose Synthesis using Streptococcus mutans Dextransucrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a non-cariogenic sucrose isomer with potential applications in the food and pharmaceutical industries, can be efficiently synthesized using the enzyme dextransucrase (EC 2.4.1.5) from Streptococcus mutans. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the properties of S. mutans dextransucrase, optimized reaction conditions, and detailed experimental protocols for enzyme production, purification, and activity assessment, as well as this compound synthesis and quantification. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of this biocatalytic process.

Introduction to Streptococcus mutans Dextransucrase

Streptococcus mutans, a primary etiological agent of dental caries, produces extracellular glucosyltransferases (GTFs), commonly known as dextransucrases.[1][2] These enzymes catalyze the synthesis of glucans from sucrose, which contribute to the formation of dental plaque.[3] However, in the presence of a suitable acceptor molecule, such as fructose, dextransucrase can catalyze a transglycosylation reaction, transferring the glucosyl moiety from sucrose to the acceptor, thereby producing oligosaccharides.[4] When fructose acts as the acceptor, the resulting disaccharide is this compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose).